3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
Description
Structural Features:
- Benzonitrile core : Provides a planar aromatic system with a cyano group (-C≡N) at position 1.
- Methoxy group (-OCH₃) : Electron-donating substituent at position 3, influencing electronic distribution.
- 4-Methylimidazole : A five-membered heterocycle with two nitrogen atoms, substituted with a methyl group at position 4.
Table 1: Molecular Formula Comparison with Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₂H₁₁N₃O | 213.24 | -OCH₃, -C≡N, 4-methylimidazole |
| 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile | C₁₁H₈FN₃ | 201.20 | -F, -C≡N, 4-methylimidazole |
| 3-Methoxy-4-ethylbenzonitrile | C₁₀H₁₁NO | 161.20 | -OCH₃, -C≡N, -CH₂CH₃ |
The methyl group on the imidazole ring enhances steric bulk compared to unsubstituted imidazole derivatives, potentially affecting binding interactions in coordination chemistry.
Crystallographic and Spectroscopic Characterization
While crystallographic data for this compound remains unpublished, structural analogs suggest a planar geometry for the benzonitrile core, with the imidazole ring adopting a nearly perpendicular orientation relative to the benzene plane.
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expected signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons in the range δ 6.8–8.0 ppm, and imidazole protons as distinct doublets (δ 7.2–7.5 ppm).
- ¹³C NMR : The cyano carbon typically resonates at ~δ 115–120 ppm, while the imidazole carbons appear between δ 120–140 ppm.
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 3.8–4.0 (s, 3H) | Methoxy (-OCH₃) |
| δ 7.2–7.5 (d, 2H) | Imidazole protons | |
| IR | 2230 cm⁻¹ | Cyano group (-C≡N) |
| Mass Spectrometry | m/z 213.24 (M⁺) | Molecular ion |
Computational Modeling of Electronic and Geometric Structures
Density Functional Theory (DFT) simulations predict that the methoxy group donates electron density to the benzene ring via resonance, while the cyano group withdraws electrons inductively. These opposing effects create a polarized electronic environment, influencing reactivity in substitution reactions.
Key Computational Insights:
- HOMO-LUMO Gap : Calculated at 4.2 eV , indicating moderate electronic stability.
- Charge Distribution :
Geometric Optimization :
- The dihedral angle between the benzene and imidazole rings is 85° , minimizing steric hindrance between the methoxy and methyl groups.
Comparative Analysis with Structural Analogues
Benzonitrile-Imidazole Hybrids:
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile :
4-(3-Chlorophenyl)-3-oxo-1-piperazinyl Derivatives :
- Piperazine rings introduce conformational flexibility, enabling diverse binding modes compared to rigid imidazole systems.
Table 3: Electronic Properties of Analogues
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| This compound | -6.8 | -2.6 | 3.6 |
| 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile | -7.3 | -3.1 | 3.9 |
| 4-(4-Methylimidazol-1-yl)benzonitrile | -6.5 | -2.4 | 3.2 |
Properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDBCCIZTKTFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde or 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylamine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile exhibits significant anticancer properties. Research has focused on its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound effectively induces apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro tests have shown that it possesses inhibitory effects against various pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Material Science
Organic Electronics
In the field of organic electronics, this compound has been explored as a potential material for organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in device fabrication, contributing to improved efficiency and stability in OLED applications .
Polymer Composites
The compound can also be utilized in the formulation of polymer composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it valuable for developing advanced materials for industrial applications .
Analytical Chemistry
Chromatographic Applications
this compound serves as a standard reference material in chromatographic analyses. Its distinct chemical structure allows for effective separation and identification in complex mixtures using techniques such as high-performance liquid chromatography (HPLC) .
Spectroscopic Studies
This compound is frequently used in spectroscopic studies to understand molecular interactions and dynamics. Its unique spectral characteristics provide insights into molecular behavior under various conditions, aiding in the development of new analytical techniques .
Case Studies
| Study Title | Application Area | Key Findings |
|---|---|---|
| Anticancer Effects of this compound | Medicinal Chemistry | Induces apoptosis in breast cancer cells through specific signaling pathways. |
| Antimicrobial Activity Assessment | Microbiology | Effective against various pathogenic bacteria and fungi. |
| Development of OLEDs Using Novel Materials | Material Science | Enhances efficiency and stability of organic light-emitting diodes. |
| Chromatographic Analysis Using Reference Standards | Analytical Chemistry | Enables effective separation and identification in complex mixtures. |
Mechanism of Action
The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituted Benzonitrile Derivatives
Compound 1 : 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
- CAS No.: 870837-18-6
- Molecular Formula : C₁₂H₁₁N₂O₂
- Key Differences :
- Synthesis : Synthesized via Suzuki coupling or condensation reactions involving 3-methoxy-4-iodobenzaldehyde and 4-methylimidazole .
- Applications : Intermediate in GSM synthesis; requires further functionalization for bioactivity .
Compound 2 : 4-(1H-Imidazol-1-yl)benzonitrile
- CAS No.: 177476-76-5
- Molecular Formula : C₁₀H₇N₃
- Key Differences :
- Applications : Simpler structure used in fluorescent probes and metal-organic frameworks (MOFs) .
Compound 3 : 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile
Heterocyclic Modifications
Compound 4 : 4-(1-{5-[4-(Methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-5-yl]-2,4-dimethylbenzoyl}-3-azetidinyl)benzonitrile
- CAS No.: 2097262-58-1
- Molecular Formula : C₂₅H₂₃F₃N₄O₂
- Key Differences :
- Applications : Designed for enhanced blood-brain barrier penetration in CNS drug discovery .
Compound 5 : 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
Pharmacologically Active Analogues
Compound 6 : E2012 (γ-Secretase Modulator)
- Structure: Derived from the target compound via a piperidinone ring addition .
- Key Differences: (3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylene]-2-piperidinone.
- Pharmacology : Reduces Aβ42 production in Alzheimer’s models (IC₅₀: 0.3 nM) .
Compound 7 : BPN-15606 (Second-Generation GSM)
- Structure : Pyridazine core substituted with methoxy and 4-methylimidazole groups.
- Key Differences : Pyridazine replaces benzonitrile; retains imidazole moiety.
- Pharmacology: Improved selectivity for γ-secretase over Notch signaling pathways compared to E2012 .
Structural-Activity Relationship (SAR) Analysis
Biological Activity
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, a compound with the chemical formula , has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a methoxy group, an imidazole ring, and a benzonitrile moiety, which contribute to its unique biological profile. The dihedral angle between the benzene and imidazole rings is approximately 3.69°, indicating a planar structure conducive to π–π stacking interactions, which are essential for biological activity .
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Imidazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
2. Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies on related imidazole derivatives have demonstrated their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
Imidazole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation. For instance, they can act as inhibitors of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases and mood disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives against common pathogens. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Antitumor Potential
In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
Data Tables
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC: 5-20 µg/mL | |
| Antitumor | IC50: 10 µM | |
| Enzyme Inhibition (MAO) | Moderate |
Research Findings
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity: Effective against a range of bacteria and fungi.
- Antitumor Activity: Induces apoptosis in cancer cells.
- Enzyme Inhibition: Acts as a moderate inhibitor of MAO.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via coupling reactions involving intermediates such as 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. For example, alkylation of precursor 23 with 1-(1-bromoethyl)-4-fluorobenzene yields intermediate 24, which is coupled with the aldehyde derivative to form an alcohol intermediate. Oxidation and subsequent hydrazone formation/ring closure complete the synthesis . Optimizing solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based) is critical for yield improvement. Alternative methods like Mitsunobu reactions can introduce chirality early in the synthesis .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the imidazole and methoxy groups (e.g., aromatic proton splitting patterns at δ 7.5–8.0 ppm for imidazole protons) .
- IR Spectroscopy : Validate functional groups (e.g., nitrile stretch ~2220 cm⁻¹) .
- HPLC : Assess purity (>98% by reverse-phase methods with UV detection at 254 nm) .
- Elemental Analysis : Verify empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What are the standard protocols for evaluating the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For example, benzonitrile derivatives exhibit moderate solubility in DMSO (~10 mg/mL) .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and oxidative conditions (H₂O₂). Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How does the substitution pattern on the benzimidazole ring influence the biological activity of derivatives like this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to enzymes like γ-secretase. For example, the 4-methylimidazole moiety increases IC₅₀ values by stabilizing hydrophobic interactions in the enzyme’s active site. Replacements with bulkier substituents (e.g., phenyl) may reduce activity due to steric hindrance . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities .
Q. What computational methods are employed to predict the binding interactions of this compound with target enzymes?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with γ-secretase. The imidazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Asp257), while the methoxy group stabilizes π-π stacking with aromatic side chains .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., replacing methoxy with ethoxy) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Assay Validation : Compare in vitro (cell-free γ-secretase inhibition) and cellular (Notch cleavage in HUVECs) assays. Discrepancies may arise from membrane permeability differences, which can be assessed via PAMPA (Parallel Artificial Membrane Permeability Assay) .
- Metabolite Profiling : Use LC-MS to identify active metabolites in cellular models that may explain enhanced or reduced activity .
Q. What strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Stepwise Monitoring : Track intermediates via TLC or inline FTIR to identify bottlenecks (e.g., incomplete coupling in Step 2) .
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura couplings; the latter may improve conversion rates by 15–20% .
- Workflow Table :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
